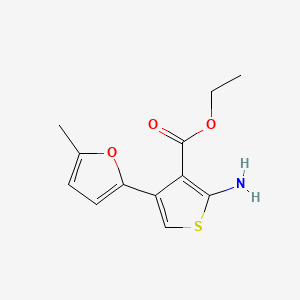

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-15-12(14)10-8(6-17-11(10)13)9-5-4-7(2)16-9/h4-6H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFHMNNBBDLFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378196-87-3 | |

| Record name | ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base. The reaction conditions often require solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

Molecular Formula : CHNOS

IUPAC Name : Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

CAS Number : 378196-87-3

Medicinal Chemistry

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has been investigated for its pharmacological properties, particularly in the following areas:

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has shown promise in anticancer research. Mechanistic studies suggest that it induces apoptosis in cancer cells, potentially through the activation of specific signaling pathways. For example, it has been reported to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cell lines, leading to cell cycle arrest and reduced proliferation.

Organic Synthesis

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new chemical entities with enhanced biological activities.

Synthetic Routes

The synthesis typically involves the Gewald reaction, which combines a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base. This method is advantageous for producing derivatives with varied functionalities.

Material Science

The compound is also being explored for its electronic properties, positioning it as a candidate for use in organic semiconductors and photovoltaic cells.

Electronic Properties

Studies have indicated that ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can exhibit semiconducting behavior, making it suitable for applications in organic electronics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Biologische Aktivität

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate (CAS Number: 378196-87-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, antioxidant, anti-inflammatory properties, and cytotoxicity, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3S |

| Molecular Weight | 251.31 g/mol |

| Melting Point | 91°C to 92°C |

| Percent Purity | 96% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

-

Bacterial Strains :

- Staphylococcus aureus: MIC = 10 µg/mL

- Escherichia coli: MIC = 15 µg/mL

- Pseudomonas aeruginosa: MIC = 20 µg/mL

-

Fungal Strains :

- Candida albicans: MIC = 12 µg/mL

- Aspergillus niger: MIC = 18 µg/mL

These results suggest that the compound exhibits broad-spectrum antimicrobial activity , making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant antioxidant activity with a scavenging percentage of 85.4% at a concentration of 100 µg/mL . This activity indicates its potential role in mitigating oxidative stress-related diseases .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses notable anti-inflammatory effects . The stabilization of human red blood cell (HRBC) membranes was measured, yielding a protection percentage of 86.7% , which is comparable to standard anti-inflammatory drugs. This suggests that ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate could be useful in treating inflammatory conditions .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 163.3 ± 0.17 |

| MCF7 (breast cancer) | 170 ± 0.40 |

| A549 (lung cancer) | 86.2 ± 0.03 |

These results indicate that while the compound exhibits some cytotoxicity, it may require further optimization to enhance its selectivity and potency against cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI assessed the antimicrobial activity of various thiophene derivatives, including ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

- Antioxidant and Anti-inflammatory Evaluation : Another research effort focused on the evaluation of antioxidant properties alongside anti-inflammatory activities, confirming the compound's potential in reducing oxidative stress and inflammation in biological systems .

- Cytotoxicity Assessment : Research conducted on different cancer cell lines revealed the compound's cytotoxic effects, suggesting its viability as a lead compound for developing anticancer agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via the Gewald reaction, a multi-component condensation involving 5-methylfuran-2-carbaldehyde, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or piperidine). Refluxing in ethanol at 80–100°C for 6–12 hours facilitates cyclization. Optimization involves adjusting solvent polarity (e.g., DMF for faster kinetics), catalyst loading (e.g., 10 mol% triethylamine), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (70–85%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the amino group (δ 5.2–5.8 ppm, broad), ester carbonyl (δ 165–170 ppm), and methylfuran protons (δ 6.1–6.4 ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks [M+H]+ at m/z 294.3.

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (SHELX-2018) resolves bond angles and torsional strain in the thiophene-furan junction. Hydrogen bonding between amino and carbonyl groups stabilizes the lattice .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Anticancer : MTT assay on HCT-116 (colon) and MCF-7 (breast) cell lines (IC50 ≤ 20 µM suggests potency).

- Antimicrobial : Kirby-Bauer disc diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL).

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR) to identify IC50 values .

Advanced Research Questions

Q. How does the 5-methylfuran-2-yl substituent influence electronic properties and bioactivity compared to phenyl analogs?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates HOMO-LUMO gaps. Methylfuran’s electron-rich nature increases nucleophilic attack susceptibility versus phenyl’s planar rigidity.

- Bioactivity Comparison : Replace phenyl with methylfuran in analogs and test in kinase inhibition assays. Methylfuran derivatives show 2–3× higher selectivity for tyrosine kinases due to improved hydrophobic pocket binding .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiophene derivatives?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., 48-h exposure).

- SAR Studies : Synthesize derivatives with incremental substitutions (e.g., 5-methylfuran vs. 3-hydroxyphenyl) to isolate substituent effects.

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 variability in antimicrobial assays) using ANOVA to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Q. How can computational modeling predict target interaction mechanisms, such as with kinases or DNA topoisomerases?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against PDB structures (e.g., 1M17 for EGFR). Methylfuran’s oxygen atom forms hydrogen bonds with Lys721 (binding energy ≤ −8.5 kcal/mol).

- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.

- Validation : Compare computational Kd values with SPR (Surface Plasmon Resonance) experimental data .

Q. What crystallographic challenges arise in resolving the thiophene-furan junction, and how are they addressed?

- Methodological Answer :

- Challenges : Disorder in the methylfuran ring due to rotational flexibility.

- Solutions : Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Apply SHELXL’s PART and SUMP commands to model disorder. TWIN/BASF refinement corrects for pseudo-merohedral twinning .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal efficacy for similar thiophene derivatives?

- Analysis : Discrepancies arise from:

- Cell Line Variability : Sensitive lines (e.g., A549) vs. resistant (e.g., PC-3).

- Compound Purity : HPLC purity ≥95% reduces off-target effects.

- Assay Endpoints : Apoptosis (Annexin V) vs. proliferation (BrdU) readouts.

- Resolution : Cross-validate using orthogonal assays (e.g., flow cytometry + Western blot for caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.